N'-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C26H28N2O3. It is a member of the hydrazide family and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfonyl derivatives.
Reduction: This can result in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, hydrazine derivatives, and substituted benzylidene compounds.
Scientific Research Applications
N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Butoxybenzylidene)-4-methylbenzohydrazide
- N’-(4-Butoxybenzylidene)-4-methoxybenzohydrazide
- N’-(4-Butoxybenzylidene)-2-hydroxybenzohydrazide
Uniqueness
N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide is unique due to its sulfonohydrazide group, which imparts distinct chemical and biological properties compared to other hydrazides. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
303086-40-0 |
---|---|
Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N2O3S/c1-3-4-13-23-17-9-7-16(8-10-17)14-19-20-24(21,22)18-11-5-15(2)6-12-18/h5-12,14,20H,3-4,13H2,1-2H3/b19-14+ |
InChI Key |
JUJQCSZKMHUDES-XMHGGMMESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.